Cas no 581101-91-9 (1‐BUTYL‐3‐ETHYLIMIDAZOLIUM TETRAFLUOROBORATE)
1‐BUTYL‐3‐ETHYLIMIDAZOLIUM TETRAFLUOROBORATE Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazolium, 1-butyl-3-ethyl-, tetrafluoroborate(1-)
- 1-BUTYL-3-ETHYLIMIDAZOLIUM TETRAFLUOROBORATE,
- 1-n-butyl-3-ethylimidazolium tetrafluoroborate
- CID 87196787
- 1‐BUTYL‐3‐ETHYLIMIDAZOLIUM TETRAFLUOROBORATE
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- MDL: MFCD18251307
- Inchi: 1S/C9H17N2.BF4/c1-3-5-6-11-8-7-10(4-2)9-11;2-1(3,4)5/h7-9H,3-6H2,1-2H3;/q+1;-1
- InChI Key: ZDUFJPHVWZWGPV-UHFFFAOYSA-N
- SMILES: F[B-](F)(F)F.[N+]1(C=CN(CC)C=1)CCCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 123
- Topological Polar Surface Area: 8.8
1‐BUTYL‐3‐ETHYLIMIDAZOLIUM TETRAFLUOROBORATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB289812-25 g |
1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% |
581101-91-9 | 25g |
€106.40 | 2022-09-01 | ||
| abcr | AB289812-50 g |
1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% |
581101-91-9 | 50g |
€137.20 | 2022-09-01 | ||
| abcr | AB289812-100 g |
1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% |
581101-91-9 | 100 g |
€326.60 | 2023-07-20 | ||
| abcr | AB289812-250 g |
1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% |
581101-91-9 | 250 g |
€716.70 | 2023-07-20 | ||
| abcr | AB289812-100g |
1-Butyl-3-ethylimidazolium tetrafluoroborate, 98%; . |
581101-91-9 | 98% | 100g |
€326.60 | 2025-04-17 | |
| abcr | AB289812-250g |
1-Butyl-3-ethylimidazolium tetrafluoroborate, 98%; . |
581101-91-9 | 98% | 250g |
€716.70 | 2025-04-17 |
1‐BUTYL‐3‐ETHYLIMIDAZOLIUM TETRAFLUOROBORATE Suppliers
1‐BUTYL‐3‐ETHYLIMIDAZOLIUM TETRAFLUOROBORATE Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1‐BUTYL‐3‐ETHYLIMIDAZOLIUM TETRAFLUOROBORATE
Introduction to 1-BUTYL-3-ETHYLIMIDAZOLIUM TETRAFLUOROBORATE (CAS No. 581101-91-9)
1-BUTYL-3-ETHYLIMIDAZOLIUM TETRAFLUOROBORATE, with the chemical formula [C₈H₁₃N₂]⁺[BF₄]⁻, is a quaternary ammonium salt that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique physicochemical properties and versatile applications. This compound, identified by its CAS number 581101-91-9, is particularly recognized for its role as a ligand, catalyst, and electrolyte in various advanced material systems. The combination of its bulky alkyl groups and the tetrafluoroborate anion contributes to its exceptional solubility in both polar and non-polar solvents, making it an invaluable component in the synthesis of functional materials and pharmaceutical intermediates.
The 1-butyl-3-ethylimidazolium tetrafluoroborate structure is characterized by a symmetric imidazolium ring substituted with a butyl group at the 1-position and an ethyl group at the 3-position. This arrangement imparts a high degree of steric hindrance, which is beneficial in stabilizing reactive intermediates and enhancing catalytic efficiency. The tetrafluoroborate anion, on the other hand, provides excellent thermal stability and resistance to hydrolysis, ensuring that the compound remains robust under a wide range of reaction conditions. These properties have made it a preferred choice in the development of ionic liquids (ILs), which are increasingly being used as sustainable alternatives to traditional organic solvents.
In recent years, 1-butyl-3-ethylimidazolium tetrafluoroborate has been extensively studied for its applications in drug delivery systems. Its ability to form stable complexes with various bioactive molecules has opened new avenues for targeted therapy. For instance, research has demonstrated its efficacy in encapsulating hydrophobic drugs within liposomes and micelles, thereby improving their bioavailability and reducing side effects. The compound's biocompatibility and low toxicity have also made it suitable for use in topical formulations, where it can enhance the penetration of active ingredients through the skin barrier.
Another notable application of 1-butyl-3-ethylimidazolium tetrafluoroborate is in the field of electrochemistry. Its use as an electrolyte in supercapacitors and rechargeable batteries has shown promise in improving energy storage efficiency. The high conductivity provided by the ionic liquid environment allows for rapid charge-discharge cycles, making it an attractive candidate for next-generation energy storage devices. Additionally, its thermal stability ensures that the compound can operate effectively over a broad temperature range, which is crucial for practical applications in harsh environments.
The pharmaceutical industry has also leveraged 1-butyl-3-ethylimidazolium tetrafluoroborate in the synthesis of novel therapeutic agents. Its role as a ligand in transition metal catalysis has been particularly noteworthy. For example, palladium complexes derived from this compound have been found to be highly effective in cross-coupling reactions, which are essential for constructing complex molecular architectures found in many pharmaceuticals. The ability to fine-tune reaction conditions using this ligand system has led to significant advancements in synthetic methodologies.
Recent studies have further highlighted the potential of 1-butyl-3-ethylimidazolium tetrafluoroborate in polymer science. Its incorporation into polymer matrices enhances mechanical strength and thermal resistance, making it useful in high-performance materials. These polymers find applications in aerospace, automotive industries, and electronics, where durability under extreme conditions is paramount. The compound's ability to act as a plasticizer also improves flexibility and workability of polymers without compromising their structural integrity.
The environmental impact of using 1-butyl-3-ethylimidazolium tetrafluoroborate has also been a focus of research. Unlike traditional organic solvents that often require harsh reprocessing methods, ionic liquids like this one are more environmentally benign. They have lower volatility and higher biodegradability, reducing their ecological footprint. This aligns with global efforts to develop greener chemical processes that minimize waste and energy consumption.
In conclusion, 1-butyl-3-ethylimidazolium tetrafluoroborate (CAS No. 581101-91-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique properties make it indispensable in pharmaceutical research, electrochemistry, polymer science, and environmental chemistry. As research continues to uncover new uses for this compound, its importance is likely to grow even further, driving innovation and sustainability in various industrial sectors.
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